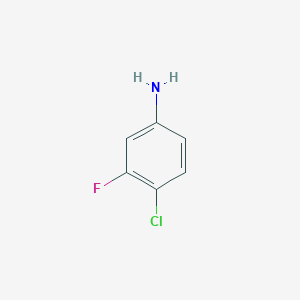

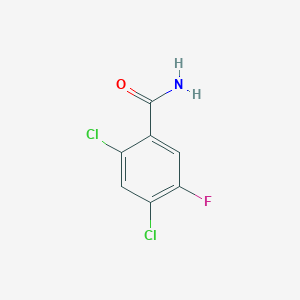

4-Chloro-3-fluoroaniline

Übersicht

Beschreibung

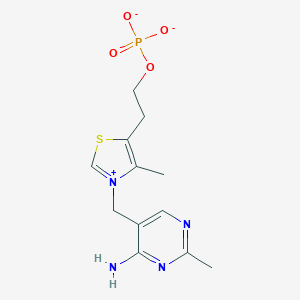

4-Chloro-3-fluoroaniline is a compound that has been studied for its potential applications in various fields, including drug discovery and material science. The presence of both chlorine and fluorine atoms on the aromatic ring makes it a versatile intermediate for chemical synthesis.

Synthesis Analysis

The synthesis of related compounds such as 3-chloro-4-fluoroaniline has been achieved through hydrogenation of nitrobenzene derivatives using a Pt-Cu-S/C catalyst under low-pressure conditions, yielding high purity products . Similarly, 4-chloro-2-fluoroaniline can be synthesized from 2-fluoroaniline through acylation, chlorination, and hydrolysis, followed by diazotization and reduction to produce 4-chloro-2-fluorophenylhydrazine . These methods demonstrate the feasibility of synthesizing chloro-fluoroaniline derivatives with high yield and purity.

Molecular Structure Analysis

The molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined through crystallography, revealing classical intra- and intermolecular hydrogen bonds as well as dispersive halogen interactions . Although this is not the exact compound , it provides insight into the potential structural characteristics of halogenated anilines.

Chemical Reactions Analysis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a building block for the synthesis of various heterocyclic scaffolds, demonstrating the reactivity of chloro-fluoroaniline derivatives in forming nitrogenous cycles . Additionally, 3-chloro-4-fluorothiophene-1,1-dioxide, another related compound, has shown high regioselectivity in Diels-Alder reactions, indicating the synthetic utility of chloro-fluoro compounds in cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-3-fluoroaniline derivatives can be inferred from studies on similar compounds. For instance, the excitation energy and ionization energy of 4-chloro-3-fluoroaniline have been determined through spectroscopic methods, providing a basis for understanding its electronic properties . The metabolism of 3-chloro-4-fluoroaniline in rats has been extensively studied, revealing rapid and extensive transformation into various metabolites, which suggests that the compound has significant biological reactivity .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Analysis Techniques

4-Chloro-3-fluoroaniline has been extensively studied for its metabolism in biological systems, particularly in rats. Using a combination of techniques such as HPLC-MS/MS and 19F-NMR spectroscopy, researchers have identified various metabolites of 4-Chloro-3-fluoroaniline. These studies are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmacology and toxicology (Duckett et al., 2006).

Biofield Energy Treatment

A study explored the impact of biofield energy treatment on 4-Chloro-3-fluoroaniline. This unique approach examined changes in physical, thermal, and spectral properties, revealing significant alterations in crystallite size and thermal decomposition temperature, among other parameters. Such studies offer insights into novel methods of modifying chemical compounds for specific applications (Trivedi et al., 2015).

Spectroscopy and Molecular Identification

4-Chloro-3-fluoroaniline has been subject to detailed spectroscopic analysis to understand its molecular structure and properties. Studies using resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy have provided vital data for molecular identification, crucial for its application in various scientific fields (Huang et al., 2014).

Synthesis of Derivatives and Complexes

The compound serves as a key intermediate in synthesizing various derivatives. For instance, it has been used in the synthesis of quinoxaline derivatives and aryl- and alkylanilines, demonstrating its versatility and utility in organic synthesis (Maichrowski et al., 2013); (Fagnoni et al., 1999).

Analytical Methods

Improved analytical methods based on HPLC with electrochemical detection have been developed for monitoring exposure to 4-Chloro-3-fluoroaniline. These methods are essential for environmental and occupational health monitoring, ensuring safe handling of the compound (Eadsforth et al., 1988).

Safety and Hazards

4-Chloro-3-fluoroaniline is considered hazardous. It may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, is toxic in contact with skin, and is harmful if swallowed . In case of exposure, it is recommended to wash off with soap and plenty of water, remove to fresh air, and seek medical attention .

Wirkmechanismus

Target of Action

4-Chloro-3-fluoroaniline is an aniline derivative featuring chloride and fluoride substituents at para- and meta-positions . It is primarily used as a building block in the synthesis of various pharmaceutical agents . The specific targets of 4-Chloro-3-fluoroaniline can vary depending on the final compound it is incorporated into.

Mode of Action

The mode of action of 4-Chloro-3-fluoroaniline is largely dependent on the specific biochemical context in which it is used. As a building block in the synthesis of various compounds, it undergoes nucleophilic substitution reactions . The incorporation of chloride and fluoride substituents can significantly improve the potency of the resulting drug .

Biochemical Pathways

The specific biochemical pathways affected by 4-Chloro-3-fluoroaniline are dependent on the final compound it is incorporated into. For example, when used in the synthesis of antimalarial agents, it can affect the pathways related to the life cycle of the Plasmodium falciparum parasite .

Pharmacokinetics

It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.54 . These properties can influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 4-Chloro-3-fluoroaniline are largely dependent on the specific compound it is incorporated into. For instance, when used in the synthesis of antimalarial agents, it can reduce the half maximal effective concentration (EC50) down to 27 nM against the Plasmodium falciparum parasite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluoroaniline. For instance, it is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling this compound . These precautions suggest that the compound’s action and stability can be affected by factors such as air quality and temperature.

Eigenschaften

IUPAC Name |

4-chloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMJJQYSPUPMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190139 | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoroaniline | |

CAS RN |

367-22-6 | |

| Record name | 4-Chloro-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 4-chloro-3-fluoroaniline in chemical synthesis?

A1: 4-Chloro-3-fluoroaniline serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. One notable application is its use in synthesizing methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate []. This indole derivative acts as a key intermediate in the multi-step synthesis of phosphoindole inhibitors, a class of compounds investigated for their potential as HIV non-nucleoside reverse transcriptase (NNRTI) inhibitors [].

Q2: Can you elaborate on the advantages of using 4-chloro-3-fluoroaniline in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate as described in the research?

A2: The research highlights several advantages of using 4-chloro-3-fluoroaniline as the starting material for this synthesis []:

Q3: What spectroscopic techniques are useful for studying 4-chloro-3-fluoroaniline?

A3: Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy have been successfully employed to study the electronic and vibrational characteristics of 4-chloro-3-fluoroaniline []. These techniques provide valuable insights into the molecule's energy levels and structural properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)